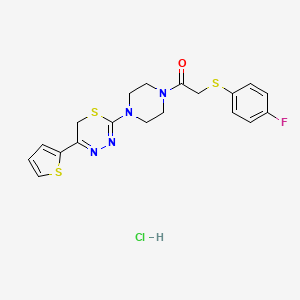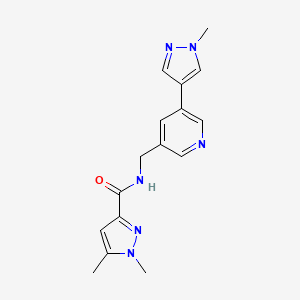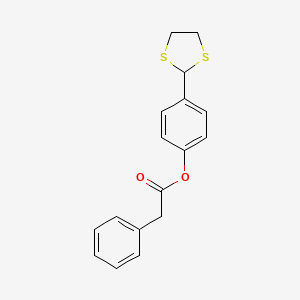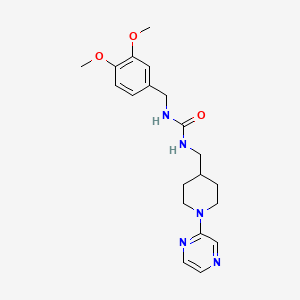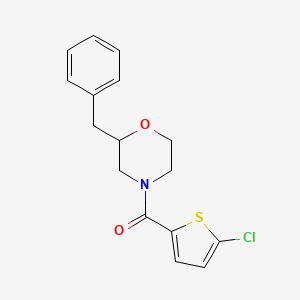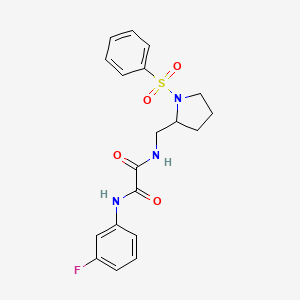
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as FP-OXA, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction plays a critical role in cancer development and progression, making FP-OXA a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Studies have explored the metabolism of compounds related to LY654322, a growth hormone secretagogue, revealing insights into the biotransformation and pharmacokinetics of such molecules. The complex metabolism involves oxidative and hydrolytic pathways leading to unusual metabolites, suggesting implications for drug design and therapeutic applications (Borel et al., 2011).
Materials Science Applications
Research on novel fluorinated polyamides containing pyridine and sulfone moieties showcases the development of materials with high thermal stability, low dielectric constants, and potential applications in electronics and coatings. Such compounds demonstrate the importance of structural design in enhancing material properties (Xiao-Ling Liu et al., 2013).
Environmental Science Applications
The study of heat-activated persulfate oxidation of perfluorinated compounds, including PFOA and PFOS, underlines the environmental relevance of fluorochemicals. This research highlights methods for remediating groundwater contaminated with persistent organic pollutants, suggesting the broader environmental implications of managing such substances (Saerom Park et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide are tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide interacts with its targets, the TrkA/B/C receptors, by binding to them . This binding can lead to changes in the signaling pathways associated with these receptors, potentially influencing the progression of diseases .
Biochemical Pathways
Given its interaction with trka/b/c receptors, it is likely that it impacts the signaling pathways associated with these receptors .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(3-fluorophenyl)ethanediamide’s action are likely to be related to its interaction with TrkA/B/C receptors . By binding to these receptors, it could potentially influence their signaling pathways and thus impact the progression of diseases .
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-14-6-4-7-15(12-14)22-19(25)18(24)21-13-16-8-5-11-23(16)28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQHIXQYCRWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)

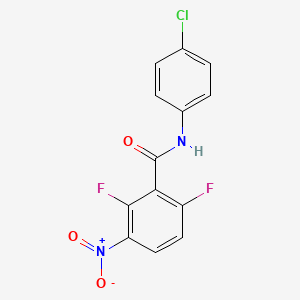
![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)
